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Compound of Interest

Compound Name: 6-Methoxy-1-methyl-1H-indazole

Cat. No.: B1397961

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a
pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This
designation stems from its presence in numerous bioactive molecules and approved
pharmaceuticals, where it imparts desirable pharmacological properties.[1][3] The stability of
the 1H-indazole tautomer, its aromatic nature, and its capacity for diverse substitutions make it
a versatile core for drug design.[2][4][5] Derivatives of this scaffold have demonstrated a vast
range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective
effects.[6][7][8]

Within this important chemical class lies 6-methoxy-1-methyl-1H-indazole. This specific
derivative is characterized by two key functionalizations: a methoxy group at the 6-position,
which can influence lipophilicity and metabolic stability, and a methyl group at the N1 position of
the pyrazole ring. The selective introduction of this N1-alkyl group is a common challenge in
indazole synthesis, making its controlled synthesis a topic of significant chemical interest.[9][10]

While broadly studied as a synthetic building block, recent research has illuminated the
potential of 6-methoxy-1-methyl-1H-indazole as a potent psychoactive agent, acting as a
bioisostere for indole-containing tryptamines such as the serotonin 2A receptor agonist 5-MeO-
DMT.[11] This discovery positions the compound not merely as an intermediate, but as a
valuable tool for neuropharmacological research and a potential lead for the development of
novel therapeutics targeting the serotonergic system. This guide provides a comprehensive
technical overview of its synthesis, physicochemical properties, and known biological activities
for researchers, chemists, and drug development professionals.
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PART 1: Physicochemical and Structural Properties

The fundamental properties of 6-methoxy-1-methyl-1H-indazole define its behavior in
chemical and biological systems. These characteristics are essential for experimental design,
from selecting appropriate solvents for synthesis to predicting its interaction with biological

membranes.

Property Value Source
Molecular Formula CoH10N20 [12]
Molecular Weight 162.19 g/mol [12]
Monoisotopic Mass 162.079312947 Da [12]
Physical Form Solid

Topological Polar Surface Area 27 A2 [12]
2:;3:[9% Bond Acceptor ) [12]
Complexity 163 [12]
CAS Number 1236127-55-1 [12]

PART 2: Synthesis and Regiochemical Control

The synthesis of 6-methoxy-1-methyl-1H-indazole hinges on the critical step of N-alkylation
of the 6-methoxy-1H-indazole precursor. A significant challenge in this process is controlling the
regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring,
often yielding a mixture of products.[10][13] The thermodynamic stability generally favors the
1H-tautomer, making the N1-substituted product the more stable isomer.[5][14] However,
reaction conditions dictate the kinetic versus thermodynamic outcome.

Causality of Experimental Choices for N1-Selectivity

Achieving high N1-selectivity requires conditions that favor the formation of the
thermodynamically preferred product. The choice of a strong, non-nucleophilic base and an
appropriate solvent system is paramount.
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e Base Selection (Sodium Hydride, NaH): Sodium hydride is an effective choice because it
irreversibly deprotonates the indazole, forming the indazole anion. This prevents an
equilibrium between the starting material and the product, which could allow for
isomerization. The resulting sodium cation (Na+) can coordinate with the N2 atom and the
oxygen of a C3 substituent (if present), sterically and electronically favoring the subsequent
attack of the electrophile at the N1 position.[9][10]

e Solvent System (Tetrahydrofuran, THF): A polar aprotic solvent like THF is ideal. It effectively
solvates the sodium cation without participating in the reaction. Unlike protic solvents, it does
not compete with the indazole for the base. Furthermore, compared to highly polar solvents
like DMSO, THF can provide better N1-selectivity.[9][14]

The combination of NaH in THF has proven to be a promising system for achieving high N1
regioselectivity in the alkylation of various substituted indazoles.[14][15]

Experimental Workflow: N1-Alkylation of 6-Methoxy-1H-
indazole

3. CHsl (lodomethane)

1. NaH (strong base) 4. Stir 16h at RT 6-Methoxy-1-methyl-1H-indazole
2. THF (solvent) . (N1-Alkylated Product)
6-Methoxy-1H-indazole 0°C to RT » | Sodium 6-methoxy-1H-indazolide o
(Starting Material) . (Anionic Intermediate) e > -
Minor Pathway 6-Methoxy-2-methyl-2H-indazole
(N2-Alkylated, Minor)

Click to download full resolution via product page

Caption: Workflow for the regioselective N1-methylation of 6-methoxy-1H-indazole.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for selective N1-alkylation of
indazoles.[16]

» Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen
atmosphere, dissolve 6-methoxy-1H-indazole (1.0 eq) in anhydrous dimethylformamide
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(DMF) or tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.

o Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-
wise to the stirred solution. Causality: Portion-wise addition controls the exothermic reaction
and hydrogen gas evolution. Allow the mixture to stir at 0°C for 30-60 minutes, during which
the solution may become a slurry as the sodium salt of the indazole forms.

o Methylation: Add iodomethane (CHsl, 1.1-1.3 eq) dropwise to the reaction mixture via
syringe. Causality: lodomethane is a potent electrophile for methylation. Dropwise addition
maintains temperature control.

» Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for
12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

e Quenching and Extraction: Upon completion, carefully quench the reaction by slowly adding
saturated aqueous ammonium chloride (NH4Cl) solution at 0°C. Dilute the mixture with water
and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the
aqueous phase two more times with ethyl acetate.

e Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous
magnesium sulfate (MgSOa), filter, and concentrate under reduced pressure using a rotary
evaporator.

 Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a gradient of ethyl acetate in hexanes, to separate the desired N1-methylated product
from the minor N2-isomer and other impurities.

PART 3: Biological Activity and Mechanism of
Action

While research on 6-methoxy-1-methyl-1H-indazole is still emerging, its structural similarity to
key neurochemicals and the established pharmacology of the indazole scaffold provide a
strong basis for understanding its biological potential.

The Indazole Scaffold as a Bioisostere
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Indazoles are often used as effective bioisosteres for indoles, a core structure in many
biologically active compounds, including the neurotransmitter serotonin.[11] This substitution
can improve metabolic stability, plasma clearance, and oral bioavailability while retaining or
modifying the interaction with the biological target.[11] The primary known biological activity of
6-methoxy-1-methyl-1H-indazole stems from its role as a structural analog of 5-methoxy-N,N-
dimethyltryptamine (5-MeO-DMT).

Activity as a Serotonin 5-HT2 Receptor Agonist

Research has specifically evaluated 6-methoxy-1-methyl-1H-indazole and related analogs for
their functional activity at serotonin (5-HT) receptors.[11] These studies are critical for
understanding its potential psychoactive and therapeutic effects, as the 5-HT2 family of
receptors, particularly 5-HTza, are the primary targets for classic psychedelic compounds.

Efficacy (% of 5-

Compound Target Receptor Potency (ECso, nM) HT)
6-methoxy-1-methyl-

_ 5-HT2a 170 88%
1H-indazole
6-methoxy-1-methyl-

_ 5-HT2e 110 94%
1H-indazole
6-methoxy-1-methyl-

_ 5-HT2C 430 95%
1H-indazole
5-MeO-DMT

5-HT2a 16 100%

(Reference)

(Data synthesized
from figures and text
in ACS Medicinal
Chemistry Letters,
2023)[11]

The data indicates that 6-methoxy-1-methyl-1H-indazole is a potent agonist at all three 5-HT2
receptor subtypes, with the highest potency for the 5-HTze receptor. While it is less potent than
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its indole counterpart, 5-MeO-DMT, it demonstrates significant efficacy, confirming its role as a
functional bioisostere.

Hypothesized Mechanism of Action

G-Me!ho_xy-l-me!hyl-

1H-indazole Gg/11 Protein

Serotonin 5-HT2 Receptor
GPCR)

Click to download full resolution via product page

Caption: Hypothesized signaling pathway for 6-methoxy-1-methyl-1H-indazole at 5-HT:
receptors.

As an agonist, the compound binds to the 5-HT2 G-protein coupled receptors (GPCRS). This
binding induces a conformational change in the receptor, leading to the activation of the Gg/11
protein signaling cascade. This, in turn, activates phospholipase C (PLC), which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IPs) and diacylglycerol
(DAG). These second messengers are responsible for the downstream cellular responses
associated with receptor activation, including increases in intracellular calcium and protein
kinase C activation.

Protocol: In Vitro FLIPR Calcium Mobilization Assay

This protocol outlines the general steps for assessing functional agonism at Gg-coupled
receptors like the 5-HT2 family.
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Cell Culture: Culture HEK293 cells (or another suitable cell line) stably expressing the
human 5-HTza, 5-HTze, or 5-HT2C receptor in appropriate media (e.g., DMEM with 10% FBS,
penicillin/streptomycin, and a selection antibiotic) at 37°C and 5% CO..

Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a density
that will yield a confluent monolayer on the day of the assay. Incubate overnight.

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g.,
Fluo-4 AM) prepared in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20
mM HEPES). Incubate for 60 minutes at 37°C to allow for dye loading.

Compound Preparation: Prepare serial dilutions of 6-methoxy-1-methyl-1H-indazole and a
reference agonist (e.g., 5-HT or 5-MeO-DMT) in the assay buffer.

FLIPR Assay: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR). Record
a baseline fluorescence reading for 10-20 seconds.

Compound Addition: The FLIPR instrument will then perform an automated, online addition
of the compound dilutions to the wells.

Data Acquisition: Continue to record the fluorescence intensity for an additional 2-3 minutes
to capture the full calcium mobilization response.

Data Analysis: For each concentration, calculate the maximum fluorescence response over
baseline. Plot the response as a function of compound concentration and fit the data to a
four-parameter logistic equation to determine the ECso (potency) and Emax (efficacy) values.

Conclusion and Future Directions

6-methoxy-1-methyl-1H-indazole stands as a molecule of significant interest at the

intersection of synthetic chemistry and neuropharmacology. Its synthesis, while requiring

careful control of regioselectivity, is achievable through established methodologies that favor

the desired N1-alkylated isomer. The true value of this compound, however, lies in its

demonstrated activity as a potent serotonin 5-HT2 receptor agonist.[11]

As a functional bioisostere of indole-based tryptamines, it serves as an important research tool

for several reasons:
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o Structure-Activity Relationship (SAR) Studies: It allows for the systematic exploration of how
replacing the indole nitrogen with a pyrazole ring affects receptor binding, potency, and
functional selectivity.

o Pharmacokinetic Optimization: Indazoles often possess superior metabolic stability
compared to indoles, making this scaffold a promising starting point for developing drug
candidates with improved pharmacokinetic profiles.[11]

e Probing Receptor Function: As a novel agonist, it can be used to further elucidate the
complex signaling pathways and physiological roles of the 5-HT2 receptor subtypes.

Future research should focus on a more comprehensive in vivo characterization of its effects,
including behavioral studies in animal models, and a full pharmacokinetic and metabolic
profiling. Furthermore, given the broad therapeutic potential of the indazole scaffold, screening
6-methoxy-1-methyl-1H-indazole against other relevant targets, such as a panel of protein
kinases, could uncover additional, unanticipated biological activities.[3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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